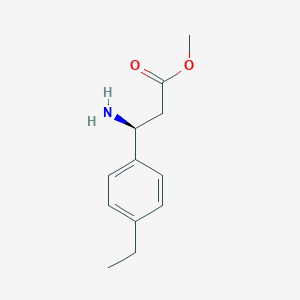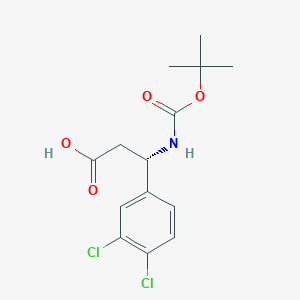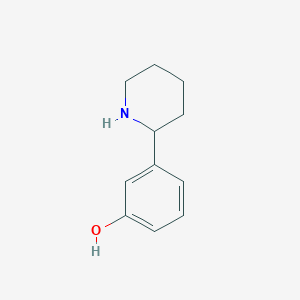![molecular formula C9H15NO B13623596 1-Azatricyclo[3.3.1.13,7]decan-4-ol CAS No. 123286-67-9](/img/structure/B13623596.png)
1-Azatricyclo[3.3.1.13,7]decan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4s,5S,7s)-1-azatricyclo[3311,3,7]decan-4-ol is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This process often requires the use of catalysts and controlled reaction environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of a solvent like acetonitrile, while reduction reactions might be performed under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Deoxycorticosterone: A steroid hormone with similar biological activity to that of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol.
Uniqueness
What sets (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol apart from similar compounds is its tricyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler compounds.
Propriétés
Numéro CAS |
123286-67-9 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-ol |
InChI |
InChI=1S/C9H15NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-9,11H,1-5H2/t6?,7-,8+,9? |
Clé InChI |
HUVHNOGBPZRWMI-VGKQMMLZSA-N |
SMILES isomérique |
C1[C@@H]2CN3C[C@@H](C2O)CC1C3 |
SMILES canonique |
C1C2CC3CN(C2)CC1C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
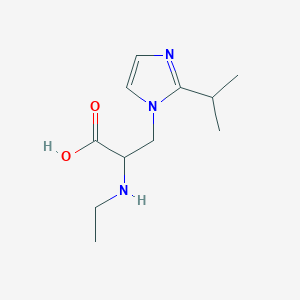
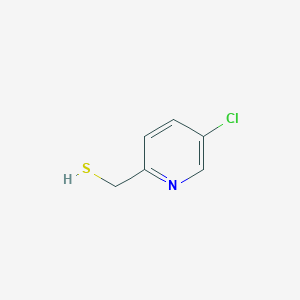

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
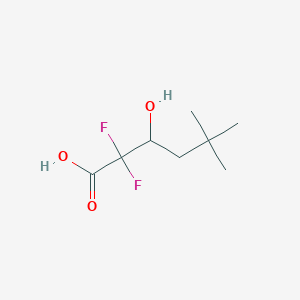
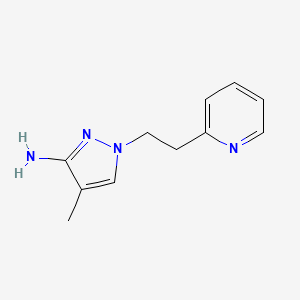
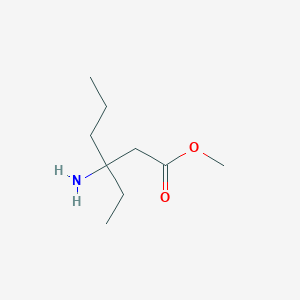
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)
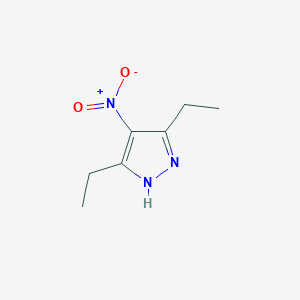
![5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13623564.png)
